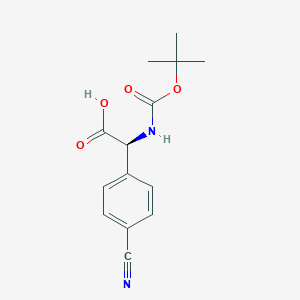

(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyanophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.

Coupling Reaction: The protected amino acid is then coupled with the cyanophenyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C16H20N2O4

- Molecular Weight : 304.34 g/mol

- CAS Number : 2102412-00-8

The structure includes a tert-butoxycarbonyl (Boc) protecting group and a cyano-substituted phenyl group, which contributes to its reactivity and biological activity.

Antimalarial Agents

Recent studies have highlighted the potential of compounds similar to (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid in the development of antimalarial agents. For instance, a phenotypic screening of kinase inhibitors identified lead compounds that exhibited potent antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the scaffold could enhance selectivity and potency against malaria parasites .

Anticancer Research

The compound's structural features make it a candidate for anticancer drug development. Compounds derived from similar scaffolds have been explored as inhibitors of human farnesyltransferase, an enzyme implicated in cancer cell proliferation. Research has shown that modifications to the core structure can yield potent inhibitors with high selectivity for target enzymes, suggesting that this compound could serve as a precursor for synthesizing novel anticancer agents .

Synthesis of Unnatural Amino Acids

The compound is also valuable in the synthesis of unnatural amino acids, which are critical in pharmaceutical research and biotechnology. The Boc protection strategy allows for selective reactions that can introduce various functional groups at specific sites on the amino acid backbone. This versatility enables the creation of compounds with tailored biological properties, facilitating advancements in drug design .

Case Study: Antimalarial Development

A study investigating type II kinase inhibitors found that derivatives of similar compounds displayed significant activity against multidrug-resistant strains of P. falciparum. The findings emphasized the importance of structural modifications to enhance efficacy and reduce resistance development, showcasing the potential applications of this compound in antimalarial therapy .

Case Study: Anticancer Inhibition

Another research effort focused on synthesizing farnesyltransferase inhibitors based on the structural framework provided by compounds like this compound. The study demonstrated that specific substitutions could lead to significant improvements in enzyme inhibition, highlighting the compound's utility in anticancer drug discovery .

Mécanisme D'action

The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyanophenyl group may also interact with specific enzymes or receptors, influencing biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-Amino-2-(4-cyanophenyl)acetic acid: Lacks the Boc protecting group.

(S)-2-((Tert-butoxycarbonyl)amino)-2-phenylacetic acid: Lacks the cyanophenyl group.

Uniqueness

(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid is unique due to the presence of both the Boc protecting group and the cyanophenyl group. This combination allows for selective reactions and interactions, making it a valuable compound in synthetic organic chemistry and pharmaceutical research .

Activité Biologique

(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid, commonly referred to as BOC-4-Cyanophenylglycine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (2S)-2-[(tert-butoxycarbonyl)amino]-2-(4-cyanophenyl)acetic acid

- Molecular Formula : C14H16N2O4

- Molecular Weight : 276.29 g/mol

- CAS Number : 2102412-00-8

The compound features a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in peptide synthesis to protect amino groups. The presence of the cyanophenyl group is crucial for its biological activity.

Research indicates that this compound may interact with various biological targets, influencing metabolic pathways and cellular functions. The specific mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in metabolic processes, which can affect cell proliferation and survival.

- Receptor Modulation : Preliminary studies suggest that it may act as a modulator for certain receptors, impacting neurotransmitter release and signaling pathways.

Case Studies and Research Findings

- Anticancer Properties : In a study examining various analogs of phenylglycine derivatives, this compound demonstrated promising anticancer activity by inducing apoptosis in cancer cell lines. The compound's ability to inhibit specific kinases involved in cell cycle regulation was noted, suggesting its potential as a therapeutic agent in oncology .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve neuronal survival rates when tested in vitro .

- Pharmacokinetics and Safety : A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results indicated favorable bioavailability with minimal toxicity at therapeutic doses, making it a candidate for further development .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-4-9(8-15)5-7-10/h4-7,11H,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQRGJCTILOATO-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.